Dihydro-3-(3-pyridoyl)-2-(3H)-furanone
CAS No.: 59578-61-9
Cat. No.: VC20784756
Molecular Formula: C₁₀H₉NO₃
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59578-61-9 |
|---|---|
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 3-(pyridine-3-carbonyl)oxolan-2-one |
| Standard InChI | InChI=1S/C10H9NO3/c12-9(7-2-1-4-11-6-7)8-3-5-14-10(8)13/h1-2,4,6,8H,3,5H2 |
| Standard InChI Key | NVHJLYJXRFFCQV-UHFFFAOYSA-N |
| SMILES | C1COC(=O)C1C(=O)C2=CN=CC=C2 |
| Canonical SMILES | C1COC(=O)C1C(=O)C2=CN=CC=C2 |
Introduction
Chemical Structure and Identification
Dihydro-3-(3-pyridoyl)-2-(3H)-furanone contains a partially saturated furanone ring system (dihydro-2(3H)-furanone) with a pyridoyl substituent at position 3. This creates a complex heterocyclic structure with multiple functional groups that contribute to its chemical versatility. The compound is identified by CAS registry number 59578-61-9 and possesses a characteristic lactone moiety that defines many of its chemical properties.
Structural Features
The compound's chemical architecture consists of two primary components:
-
A dihydrofuranone core (a partially saturated five-membered lactone ring)
-
A pyridoyl group (pyridine ring connected via a ketone linkage) at position 3
This structural arrangement creates a molecule with several reactive sites and functional groups that influence its chemical behavior. The lactone ring provides an electrophilic site, while the pyridine nitrogen offers basic character and potential for coordination with metal ions.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| Appearance | Crystalline solid (predicted) |
| Solubility | Likely soluble in polar organic solvents |
| Structural Classification | Heterocyclic lactone, Dihydrofuranone derivative |
| Functional Groups | Lactone, ketone, pyridine |
Synthetic Methodologies
Laboratory Synthesis Routes
The synthesis of dihydro-3-(3-pyridoyl)-2-(3H)-furanone typically involves the formation of a carbonyl linkage between a pyridine-3-carboxylic acid derivative and a suitable precursor for the dihydrofuranone ring. Common synthetic approaches include:
-
Reaction of pyridine-3-carboxylic acid with oxalyl chloride to form an acid chloride intermediate
-
Subsequent reaction with appropriate nucleophiles to construct the furanone ring system
-
Cyclization reactions to form the lactone structure
These methods can be adapted from general approaches used for other dihydrofuranone compounds, such as the isotopomeric dihydro-2(3H)furanones described in the literature .
Advanced Synthetic Techniques
Research into labeled dihydro-2(3H)furanones may provide valuable insights for the synthesis of modified versions of dihydro-3-(3-pyridoyl)-2-(3H)-furanone. For instance, deuterated variants of dihydrofuranones have been synthesized using specialized catalysts under high-pressure conditions. The methodology employs ruthenium-based catalysts (Ru4H4(CO)8(PBu3)4) under deuterium pressure of 180 bar at elevated temperatures (180°C) . Similar approaches could potentially be adapted for the synthesis of isotopically labeled versions of dihydro-3-(3-pyridoyl)-2-(3H)-furanone for specialized research applications.
Chemical Reactivity
Types of Reactions
Dihydro-3-(3-pyridoyl)-2-(3H)-furanone can participate in several types of chemical transformations, primarily due to its functional group diversity:
Oxidation Reactions
The dihydrofuranone ring can undergo oxidation reactions to form corresponding oxidized derivatives. These reactions typically employ oxidizing agents such as potassium permanganate and may target either the partially saturated carbon atoms in the furanone ring or the pyridine moiety.
Reduction Reactions
Reduction of the ketone linkage or the lactone carbonyl can generate alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride, with reactions typically conducted in anhydrous conditions and appropriate solvents such as tetrahydrofuran or diethyl ether.
Substitution Reactions
The pyridine ring offers sites for nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen. Additionally, electrophilic substitution may occur under specific conditions, though typically requiring activating groups or catalysts due to the electron-deficient nature of the pyridine ring.
Structural Transformations
The compound can potentially undergo ring-opening reactions of the lactone moiety under basic or acidic conditions, leading to derivatives with carboxylic acid or ester functionalities. These transformations expand the chemical diversity accessible from this starting material.
Analytical Characterization
Spectroscopic Analysis
Characterization of dihydro-3-(3-pyridoyl)-2-(3H)-furanone and related compounds typically employs multiple spectroscopic techniques:
Infrared Spectroscopy
Key IR absorptions would be expected for:
-
Lactone carbonyl (typically 1760-1780 cm⁻¹)
-
Ketone carbonyl (typically 1680-1700 cm⁻¹)
-
Pyridine ring vibrations (1400-1600 cm⁻¹)
Nuclear Magnetic Resonance
NMR spectroscopy provides crucial structural information. For similar compounds, researchers have used NMR to distinguish between E and Z isomers, which might be relevant if dihydro-3-(3-pyridoyl)-2-(3H)-furanone exhibits isomerism .
Mass Spectrometry
Mass spectrometric analysis of the compound would likely show characteristic fragmentation patterns including:
-
Molecular ion peak
-
Loss of CO from the lactone ring
-
Fragments associated with the pyridine moiety
Chromatographic Separation
High-performance liquid chromatography (HPLC) is commonly employed for the analysis and purification of heterocyclic compounds like dihydro-3-(3-pyridoyl)-2-(3H)-furanone. For related compounds, researchers have used:
-
μ-Porasil columns with cyclohexane/chloroform/methanol solvent systems
-
μ-Bondapak/C18 columns with phosphate buffer/acetonitrile mobile phases
These methods could be adapted for the analysis of dihydro-3-(3-pyridoyl)-2-(3H)-furanone in research settings.
Structural Comparisons with Related Compounds
Relationship to Other Dihydrofuranones
Dihydro-3-(3-pyridoyl)-2-(3H)-furanone belongs to a broader family of dihydrofuranones, many of which have been studied for various applications. Related compounds include:
-
Dihydro-3-(3-methylbutyl)-2(3H)-furanone, which differs by having an aliphatic substituent instead of the aromatic pyridoyl group
-
Dihydro-3,4-bis[(trimethylsilyl)oxy]-2(3H)-furanone, which contains silyl ether groups at positions 3 and 4 instead of the pyridoyl substituent
Table 2: Comparison of Dihydro-3-(3-pyridoyl)-2-(3H)-furanone with Related Compounds
Structural Isomerism
Like other compounds containing rotatable bonds or asymmetric centers, dihydro-3-(3-pyridoyl)-2-(3H)-furanone may exist as different isomers. Research on related compounds has identified E and Z isomers that can be separated using specialized HPLC techniques . The kinetics of isomer interconversion have been studied for similar compounds, providing models that might apply to dihydro-3-(3-pyridoyl)-2-(3H)-furanone as well.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume